molecular formula C7H10O3 B3332473 (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one CAS No. 89858-87-7

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B3332473
CAS No.: 89858-87-7
M. Wt: 142.15 g/mol
InChI Key: WSKMNNWQJZLMSJ-UHFFFAOYSA-N
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Description

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes a hydroxyl group and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one typically involves the use of palladium (II)-catalyzed oxycarbonylation of unsaturated polyols. This method is efficient and allows for the formation of the desired stereochemistry at the newly formed stereogenic centers . The reaction conditions often include the use of palladium catalysts, appropriate ligands, and controlled temperature and pressure to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high productivity and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, solvent choice, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The hydroxyl group and the oxabicyclo ring system play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKMNNWQJZLMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC(C1O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 2
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 3
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 4
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 5
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one
Reactant of Route 6
(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one

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